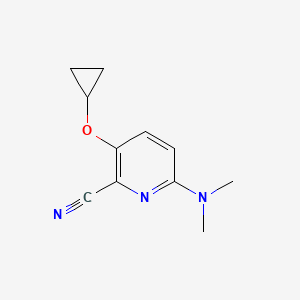
3-Cyclopropoxy-6-(dimethylamino)picolinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropoxy-6-(dimethylamino)picolinonitrile is a chemical compound with the molecular formula C11H13N3O and a molecular weight of 203.24 g/mol . This compound is of interest due to its unique structure, which includes a cyclopropoxy group and a dimethylamino group attached to a picolinonitrile core. These structural features make it a valuable intermediate in organic synthesis and a potential candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-6-(dimethylamino)picolinonitrile can be achieved through several synthetic routes. One common method involves the cyclization of 4-propargylaminoisoxazoles, followed by N-O bond cleavage under mild reaction conditions. This process is catalyzed by gold(I) and can be performed in a stepwise and one-pot fashion .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-6-(dimethylamino)picolinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce primary amines, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
3-Cyclopropoxy-6-(dimethylamino)picolinonitrile has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-6-(dimethylamino)picolinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropoxy and dimethylamino groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological or chemical effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Cyclopropoxy-6-(dimethylamino)picolinonitrile include other picolinonitrile derivatives, such as:
- 3-Hydroxy-4-substituted picolinonitriles
- 3-Cyclopropoxy-6-(dimethylamino)picolinic acid
- 3-Cyclopropoxy-6-(dimethylamino)picolinaldehyde
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of the cyclopropoxy and dimethylamino groups. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for specific synthetic and research applications.
Properties
Molecular Formula |
C11H13N3O |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
3-cyclopropyloxy-6-(dimethylamino)pyridine-2-carbonitrile |
InChI |
InChI=1S/C11H13N3O/c1-14(2)11-6-5-10(9(7-12)13-11)15-8-3-4-8/h5-6,8H,3-4H2,1-2H3 |
InChI Key |
YEBUHUSZTFWOHL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=C(C=C1)OC2CC2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















